N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Overview
Description
N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE include:
- Tert-butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate .
- Tert-butyl substituted hetero-donor TADF compounds .
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new drugs or materials .
Properties
IUPAC Name |
N-tert-butyl-2-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-21(2,3)23-20(26)19(25)16-13-24(18-11-7-5-9-15(16)18)12-14-8-4-6-10-17(14)22/h4-11,13H,12H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBCBDROFLRQMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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